4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring
Preparation Methods
The synthesis of 4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of 3-chlorobenzyl chloride with piperazine under basic conditions to form 4-[(3-chlorophenyl)methyl]piperazine.
Formation of the pyrazole intermediate: This involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor.
Coupling reaction: The final step involves coupling the piperazine intermediate with the pyrazole intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of cellular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine include other piperazine and pyrazole derivatives. Some examples are:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
These compounds share structural similarities but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C20H23ClN6 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C20H23ClN6/c1-15-10-16(2)27(24-15)20-12-19(22-14-23-20)26-8-6-25(7-9-26)13-17-4-3-5-18(21)11-17/h3-5,10-12,14H,6-9,13H2,1-2H3 |
InChI Key |
TTWCUZKYIMSRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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